![molecular formula C17H16N2O3 B2600699 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol CAS No. 948901-10-8](/img/structure/B2600699.png)
5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol
Descripción general
Descripción
The compound “5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol” is a unique chemical with the linear formula C18H18N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is held together by secondary intermolecular interactions . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.356 . Detailed physical and chemical properties would require specific experimental measurements or computational predictions.Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
- Molecular Docking Studies : A study by Viji et al. (2020) explored the molecular structure of a related compound through density functional theory (DFT) and quantum chemical calculations. This research contributes to understanding the electronic properties and potential biological effects of such molecules.
Synthesis and Characterization
- Microwave-Assisted Synthesis : Ashok et al. (2016) developed an efficient synthetic protocol for related pyrazolyl compounds, indicating potential for the facile synthesis of similar molecules, including 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. This process offers advantages in terms of yield and reaction time, as detailed in their study (Ashok et al., 2016).
Antimicrobial Activity
- Antibacterial Screening : The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds, as investigated by Landage et al. (2019), demonstrate the potential antimicrobial applications of related structures (Landage et al., 2019).
Corrosion Inhibition Studies
- Corrosion Inhibition of Mild Steel : A study by Lgaz et al. (2020) on pyrazoline derivatives highlights their role in enhancing corrosion resistance in industrial settings. The research provides insights into the chemical and electrochemical properties relevant to corrosion inhibition processes (Lgaz et al., 2020).
Antihyperglycemic Agents
- Synthesis and Evaluation as Antihyperglycemic Agents : Novel derivatives of substituted chalcones, including compounds related to 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, were synthesized and evaluated for their antihyperglycemic activity by Jain and Jain (2017) (Jain & Jain, 2017).
Anti-inflammatory Activity
- Evaluation for Anti-inflammatory Potential : Hayun et al. (2020) conducted a study on novel synthesized 1,5-diarylpyrazole compounds, evaluating their anti-inflammatory potential. This research could be relevant to the investigation of similar compounds, like 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, for anti-inflammatory applications (Hayun et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-12-5-3-11(4-6-12)15-10-18-19-17(15)14-8-7-13(22-2)9-16(14)20/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFFXTIWNUXDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325537 | |
| Record name | 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol | |
CAS RN |
948901-10-8 | |
| Record name | 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N-(3-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2600616.png)
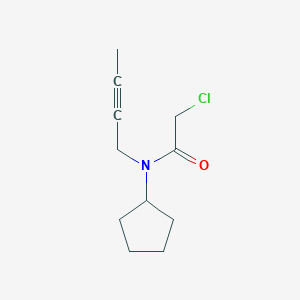

![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2600623.png)
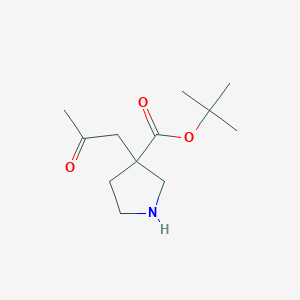
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2600625.png)
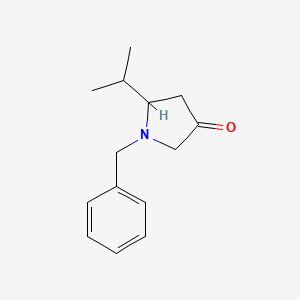
![2-ethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2600630.png)
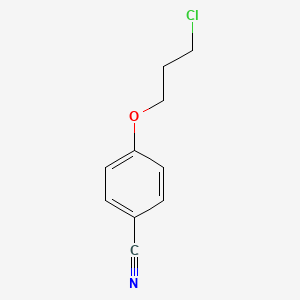
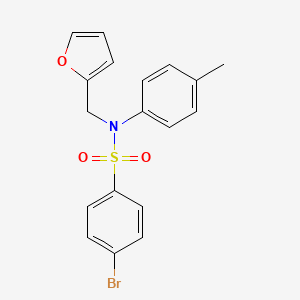
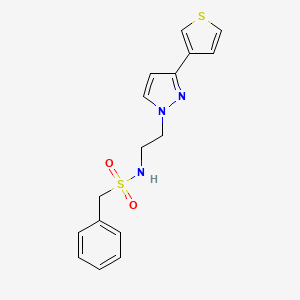

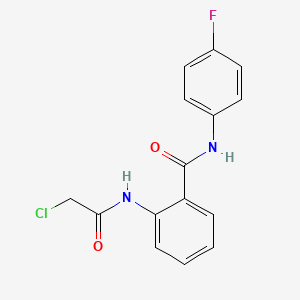
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2600639.png)